An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is limited in publicly available literature. This guide provides a comprehensive overview based on data for the core 3,4-dihydro-2H-1,4-benzoxazine scaffold, structurally related isomers such as 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol, and predictive models. This information is intended to serve as a foundational resource to facilitate further research and development.
Core Concepts and Chemical Identity
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery.[1][2] This guide focuses on the specific derivative, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, providing an in-depth look at its chemical properties, a plausible synthetic pathway, and its potential biological significance based on related compounds.
Chemical Structure and Properties
The fundamental structure consists of a benzene ring fused to a morpholine ring. The "-2-ylmethanol" designation indicates a hydroxymethyl group at the 2-position of the benzoxazine ring.
Table 1: Chemical and Physical Properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol and Related Compounds
| Property | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | 3,4-dihydro-2H-1,4-benzoxazine (Parent Scaffold) | 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol |
| CAS Number | 879932-83-1 | 5735-53-5[3] | 915160-96-2[4] |
| Molecular Formula | C₉H₁₁NO₂[5] | C₈H₉NO[3] | C₉H₁₁NO₂[4] |
| Molecular Weight | 165.19 g/mol [4] | 135.16 g/mol [3] | 165.19 g/mol [4] |
| InChI Key | HDDDVYQKGVCTRM-UHFFFAOYSA-N[6] | YRLORWPBJZEGBX-UHFFFAOYSA-N[3] | Not Available |
| Predicted XlogP | 1.0[6] | 1.7[3] | 0.9832[4] |
| Hydrogen Bond Donors | 2[4] | 1[3] | 2[4] |
| Hydrogen Bond Acceptors | 3[4] | 2[3] | 3[4] |
| Rotatable Bonds | 1[4] | 0[3] | 1[4] |
| Topological Polar Surface Area | 41.49 Ų[4] | 21.3 Ų[3] | 41.49 Ų[4] |
| Purity | Not Available | >98.0% (GC) | ≥97%[4] |
| Physical State | Not Available | Liquid (at 20°C) | Not Available |
| Storage Conditions | Not Available | Store in a well-ventilated place. Keep cool. | 4°C, protect from light[4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from 2-aminophenol and epichlorohydrin.
Caption: Proposed two-step synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.
Hypothetical Experimental Protocol
Step 1: Synthesis of 1-(2-Aminophenoxy)-3-chloropropan-2-ol
-
Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Reagent: Add epichlorohydrin (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-(2-aminophenoxy)-3-chloropropan-2-ol.
Step 2: Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
-
Reaction Setup: To a solution of 1-(2-aminophenoxy)-3-chloropropan-2-ol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.
Biological and Pharmacological Landscape
The 1,4-benzoxazine scaffold is a cornerstone in the development of various therapeutic agents.[9] Derivatives have shown a remarkable range of biological activities, suggesting potential applications for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol.
Known Activities of the Benzoxazine Core
-
Anticancer: Numerous 1,4-benzoxazine derivatives have been investigated as potential anticancer agents, exhibiting anti-proliferative activities against various cancer cell lines.[2][10] Some have been shown to inhibit angiogenesis and induce apoptosis.[2]
-
Antioxidant: The scaffold has been incorporated into novel antioxidant compounds.[9]
-
Antithrombotic: Certain derivatives have been designed as dual-function antithrombotic compounds, exhibiting both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities.[11]
-
Antimicrobial and Antifungal: The benzoxazine core is present in molecules with demonstrated antibacterial and antifungal properties.[9][12]
-
Anticonvulsant: Specific derivatives have been synthesized and evaluated for their anticonvulsant activities.[13]
-
Other Activities: The biological activities of benzoxazine derivatives also extend to anti-inflammatory, antiviral, antidiabetic, and neuroprotective effects.[9][12][14]
Potential Signaling Pathways
Given the diverse biological activities of the benzoxazine scaffold, 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol could potentially interact with various signaling pathways. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel benzoxazine derivative.
Caption: A general workflow for the biological evaluation of novel benzoxazine compounds.
Safety and Handling
Specific safety data for 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is not available. However, based on data for the parent scaffold and related benzoxazine derivatives, the following precautions should be observed.[15]
Table 2: Hazard Information for Structurally Related Benzoxazine Compounds
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[15] |
| Skin Irritation | H315 | Causes skin irritation[16][17] |
| Eye Irritation | H319 | Causes serious eye irritation[16][17] |
| Respiratory Irritation | H335 | May cause respiratory irritation[16][17] |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[15]
-
Eye Protection: Safety glasses or goggles are required.[15]
-
Lab Coat: A laboratory coat should be worn to protect from skin contact.[15]
Handling and Storage:
-
Store in a well-ventilated place and keep cool.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[17]
Disposal:
-
Waste should be segregated and collected in a designated, properly labeled, and sealable container.[15]
-
Disposal should be in accordance with institutional and local environmental regulations.
Conclusion
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol belongs to a class of compounds with significant therapeutic potential. While direct experimental data is sparse, this guide provides a solid foundation for researchers by summarizing the properties of the core scaffold and related isomers, proposing a viable synthetic route, and outlining the broad biological landscape of benzoxazine derivatives. Further experimental validation is necessary to fully characterize the properties and potential applications of this specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | C9H11NO2 | CID 2795503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - (3,4-dihydro-2h-1,4-benzoxazin-2-yl)methanol hydrochloride (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. labsolu.ca [labsolu.ca]
- 17. fishersci.ie [fishersci.ie]
